molecular formula C10H22NO4PS3 B13750824 2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate CAS No. 3853-74-5

2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate

Cat. No.: B13750824
CAS No.: 3853-74-5
M. Wt: 347.5 g/mol
InChI Key: FMNOHKQQEIWPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate involves several steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. One common synthetic route includes the reaction of methoxy(1-methylethoxy)phosphinothioyl chloride with a thiol compound to form the phosphinothioyl thioether intermediate. This intermediate is then reacted with an ethylcarbamate derivative under controlled conditions to yield the final product .

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes, with optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with altered functional groups that retain the core structure of the original compound.

Scientific Research Applications

2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate involves its interaction with molecular targets through its functional groups. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and ethylcarbamate groups may also contribute to the compound’s overall reactivity and binding affinity, influencing its biological effects .

Comparison with Similar Compounds

Similar compounds to 2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate include other phosphinothioyl-containing compounds, such as:

Properties

CAS No.

3853-74-5

Molecular Formula

C10H22NO4PS3

Molecular Weight

347.5 g/mol

IUPAC Name

2-[[methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethylsulfanyl]ethyl N-ethylcarbamate

InChI

InChI=1S/C10H22NO4PS3/c1-5-11-10(12)14-6-7-18-8-19-16(17,13-4)15-9(2)3/h9H,5-8H2,1-4H3,(H,11,12)

InChI Key

FMNOHKQQEIWPRE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OCCSCSP(=S)(OC)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.